methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative. This compound is notable for its unique stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Fluorinated compounds are often of interest in medicinal chemistry due to the influence of fluorine on the metabolic stability and bioactivity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Oxidation: The ketone functionality is introduced through oxidation reactions, often using oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes the use of continuous flow reactors for fluorination and esterification steps to ensure consistent quality and yield. Additionally, industrial processes would focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors where fluorine can enhance binding affinity and metabolic stability.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Chemical Biology: Employed in the design of probes for imaging and diagnostic purposes, leveraging the fluorine atom for techniques like ^19F NMR.
Industrial Chemistry: Used in the synthesis of advanced materials and specialty chemicals where fluorinated compounds are required.
Mechanism of Action
The mechanism by which methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s interaction with biological targets by increasing lipophilicity and metabolic stability. The compound may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the fluorine atom and the pyrrolidine ring.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.
Methyl (2S,4R)-4-chloro-5-oxopyrrolidine-2-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl (2S,4R)-4-bromo-5-oxopyrrolidine-2-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its interaction with biological targets compared to its chloro, bromo, and hydroxy analogs.
Properties
CAS No. |
393810-25-8 |
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Molecular Formula |
C6H8FNO3 |
Molecular Weight |
161.1 |
Purity |
95 |
Origin of Product |
United States |
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